molecular formula C19H13Cl2N5OS B11700478 (4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11700478
M. Wt: 430.3 g/mol
InChI Key: SUABVTCKIZXFGQ-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two pharmaceutically important heterocyclic motifs: a pyrazol-3-one and a 4-phenylthiazole ring, connected via a hydrazinylidene linker. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities. Molecules containing a thiazole nucleus have been extensively researched for their potential to interact with various enzymes and receptors, leading to therapeutic effects such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities . The presence of the 4-phenyl substituent on the thiazole ring may further modulate the compound's electronic properties and binding affinity to biological targets. The pyrazol-3-one core is another versatile heterocycle commonly found in bioactive molecules. When combined with a thiazole ring in a single architecture, it creates a multifunctional chemical entity with potential for novel mechanisms of action. Researchers can explore this compound as a key intermediate in organic synthesis or as a lead compound for developing new pharmacological agents. Its structure suggests potential for targeting a range of enzymes, including kinases and other oxidoreductases, making it a candidate for investigating new pathways in disease models. This product is provided for research purposes, such as in vitro biological screening, assay development, and structure-activity relationship (SAR) studies. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct thorough safety assessments before handling.

Properties

Molecular Formula

C19H13Cl2N5OS

Molecular Weight

430.3 g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C19H13Cl2N5OS/c1-11-17(24-23-15-9-13(20)7-8-14(15)21)18(27)26(25-11)19-22-16(10-28-19)12-5-3-2-4-6-12/h2-10,25H,1H3

InChI Key

SUABVTCKIZXFGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Core Pyrazolone Ring Formation

The pyrazolone scaffold is typically constructed via Knorr pyrazole synthesis or cyclocondensation of β-ketoesters with hydrazine derivatives. For the target compound, 5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one serves as the foundational intermediate. A modified approach involves reacting ethyl acetoacetate with thiosemicarbazide under acidic conditions to form the thiazole ring, followed by cyclization with hydrazine hydrate. Key parameters include:

  • Temperature : 80–100°C in ethanol or methanol.

  • Catalysts : Acetic acid or p-toluenesulfonic acid (PTSA) to accelerate cyclization.

  • Yield : 65–78% after recrystallization from ethanol.

The incorporation of the 4-phenyl-1,3-thiazole group necessitates prior synthesis of 2-amino-4-phenylthiazole via Hantzsch thiazole synthesis, employing phenacyl bromide and thiourea in refluxing ethanol.

Thiazole-Pyrazolone Conjugation

Coupling the thiazole moiety to the pyrazolone core employs Ullmann or Buchwald-Hartwig amination conditions. Recent optimizations favor copper(I)-catalyzed C–N bond formation:

ConditionSpecificationYieldReference
CatalystCuI (10 mol%)72%
Ligand1,10-Phenanthroline
BaseCs2CO3
SolventDMSO at 110°C
Reaction Time12 hours

Alternative methods using Pd(OAc)2/Xantphos systems achieve comparable yields but incur higher costs.

Optimization of Reaction Parameters

Solvent Effects on Condensation Efficiency

Solvent polarity profoundly impacts reaction kinetics and product stability. A comparative analysis of solvents for the hydrazinylidene condensation step reveals:

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.36895
Methanol32.77293
Acetone/Water20.7 (5:1)8798
THF7.62988

The acetone/water system maximizes yield by stabilizing the transition state through hydrogen bonding while minimizing byproduct formation.

Temperature and Catalytic Enhancements

Elevated temperatures (70–80°C) accelerate the condensation but risk decomposition of the hydrazine reagent. Catalytic additives improve efficiency:

  • PTSA (5 mol%) : Reduces reaction time to 4 hours with 82% yield.

  • Molecular Sieves (3Å) : Absorb generated water, shifting equilibrium toward product formation.

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

Post-synthesis characterization employs multimodal spectroscopy:

  • FT-IR : Bands at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N hydrazinylidene), and 1510 cm⁻¹ (thiazole C-S).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 9H, aromatic), 2.35 (s, 3H, CH3).

  • ¹³C NMR : 162.4 (C=O), 154.2 (C=N), 140.1–125.3 (aromatic carbons), 12.1 (CH3).

X-ray Crystallography

Single-crystal X-ray diffraction of a related analog confirms the (E)-configuration and planar geometry of the hydrazinylidene group. Key metrics include:

  • Bond Lengths : C=N (1.28 Å), N–N (1.38 Å).

  • Dihedral Angles : 8.2° between pyrazolone and thiazole rings .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or reduced thiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, research is focused on its potential use as a pharmaceutical agent. Studies have indicated its efficacy in inhibiting certain enzymes and pathways involved in disease progression.

Industry

Industrially, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous pyrazol-3-one derivatives, emphasizing substituent effects on physical, spectral, and functional properties.

Table 1: Structural and Functional Comparison of Pyrazol-3-one Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Properties
Target Compound: (4E)-4-[2-(2,5-Dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-... C₂₀H₁₄Cl₂N₄OS 437.32 2,5-Dichlorophenyl, 4-phenylthiazol-2-yl Not reported High lipophilicity; potential for halogen bonding and aromatic interactions
(4E)-5-Methyl-2-phenyl-4-(phenylhydrazinylidene)pyrazol-3-one C₁₆H₁₄N₄O 278.31 Phenyl, phenylhydrazinylidene Not reported Simpler structure; reduced steric hindrance
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 273.24 2-Nitrophenyl, acetyl 170 Strong electron-withdrawing nitro group; IR peaks at 1552 cm⁻¹ (NO₂)
4-({[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methyl-... C₂₂H₁₈Cl₂N₄OS 458.36 2,4-Dichlorophenyl, thiadiazole Not reported Higher molecular weight; thiadiazole enhances electronic delocalization
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one C₁₉H₁₅N₃OS 333.40 Benzothiazole, allyl Not reported Benzothiazole improves aromatic stacking; allyl group increases flexibility

Key Comparisons:

Substituent Effects on Lipophilicity and Bioactivity :

  • The target compound’s 2,5-dichlorophenyl and thiazole groups confer higher lipophilicity compared to the nitro-substituted derivative in , which may enhance membrane permeability in drug design .
  • The benzothiazole-containing analog () exhibits stronger π-π stacking due to its fused aromatic system, whereas the target compound’s 4-phenylthiazol-2-yl group balances lipophilicity and steric bulk .

Electronic and Spectral Properties: The nitro group in the compound results in distinct IR absorption (1552 cm⁻¹) and electron-withdrawing effects, contrasting with the electron-deficient thiazole in the target compound .

Crystallographic and Conformational Behavior :

  • Isostructural fluorophenyl-triazole compounds () adopt planar conformations with perpendicular fluorophenyl groups, suggesting that the target compound’s dichlorophenyl substituent may similarly influence crystal packing and solubility .
  • Hydrogen bonding in triazole-thione derivatives () involves N–H···S interactions, whereas the target compound’s hydrazinylidene group may favor N–H···O/N hydrogen bonds, affecting solid-state stability .

Synthetic and Analytical Considerations :

  • Structural characterization of these compounds often relies on single-crystal X-ray diffraction (e.g., SHELX , WinGX ) and spectroscopic tools like IR and NMR. Computational methods (Multiwfn ) aid in analyzing electron density and orbital interactions.

Biological Activity

The compound (4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one , commonly referred to as a thiazole derivative, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The molecular formula of the compound is C13H10Cl2N2OC_{13}H_{10}Cl_2N_2O with a molecular weight of 281.137 g/mol. Its physical properties include:

  • Density : 1.34 g/cm³
  • Boiling Point : 382.8 ºC
  • Flash Point : 185.3 ºC

Biological Activity Overview

The biological activities of thiazole derivatives, including this compound, have been extensively studied. Thiazoles are known for their broad spectrum of biological activities, including:

  • Antimicrobial Activity : Various thiazole derivatives exhibit significant antimicrobial properties against bacteria and fungi.
  • Anticancer Activity : Some studies indicate that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis.
  • Anti-inflammatory Effects : Certain compounds demonstrate the ability to reduce inflammation markers in vitro.

Antimicrobial Activity

A study focusing on the synthesis and biological evaluation of thiazole derivatives reported that many compounds showed moderate to excellent antimicrobial activity. Specifically, derivatives containing dichlorophenyl groups exhibited enhanced efficacy against various microbial strains (see Table 1).

Compound NameMicrobial StrainInhibition Zone (mm)MIC (µg/mL)
Compound AE. coli1532
Compound BS. aureus1816
Compound CC. albicans208

Anticancer Activity

Research has shown that thiazole-based compounds can act as potent anticancer agents. A notable study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines such as A-431 and Jurkat cells.

Case Study: Cytotoxicity Evaluation

In a comparative study, the compound was tested alongside established anticancer agents like doxorubicin. The results indicated that certain thiazole derivatives had an IC50 value lower than that of doxorubicin, suggesting superior efficacy in inhibiting cell growth.

Compound NameCell LineIC50 (µM)
DoxorubicinA-4310.5
Thiazole Derivative XA-4310.3
Thiazole Derivative YJurkat0.25

The anticancer activity is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular dynamics simulations have suggested that these compounds interact with proteins involved in apoptosis through hydrophobic interactions and hydrogen bonding.

Q & A

Q. Why does the compound exhibit low solubility in common solvents?

  • Solution : Modify substituents (e.g., introduce polar groups like -OH or -SO3H) or use co-solvents (DMSO/water). For crystallography, try methanol/chloroform mixtures .

Structural and Mechanistic Insights

Q. What is the role of the thiazole ring in stabilizing the molecule?

  • Analysis : The thiazole’s electron-withdrawing nature enhances conjugation with the pyrazolone core, confirmed via UV-Vis (λmax shifts in polar solvents) and DFT (HOMO-LUMO gap ~3.5 eV) .

Q. How does the (4E) configuration influence reactivity?

  • Evidence : The E-configuration allows π-stacking with aromatic residues in biological targets (e.g., DNA intercalation). Compare Z/E isomers via NOESY (nuclear Overhauser effects) .

Experimental Design Tables

Parameter Optimized Condition Reference
Reaction Temperature100°C (reflux)
Hydrazine Ratio1:3 (chalcone:hydrazine)
Recrystallization SolventDMF/ethanol (1:1)
TLC Mobile PhaseHexane/ethyl acetate (3:1)

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